Progoitrin

描述

Contextualization of Progoitrin as a Glucosinolate in Brassicaceae

This compound is categorized as an aliphatic glucosinolate, meaning its side chain is derived from an aliphatic amino acid contaminantdb.camdpi.com. It is frequently found as a dominant glucosinolate in certain Brassica crops mdpi.commedchemexpress.comglpbio.com. The concentration of this compound can vary significantly between different Brassica species and even within different genotypes of the same species mdpi.comcambridge.org. For instance, studies on Indian cauliflower genotypes have shown this compound levels ranging from 0.004 to 0.849 μmol/g, with variations observed across different maturity groups cambridge.org.

Significance of Academic Inquiry into this compound Biosynthesis and Metabolism

Academic research into this compound is significant due to its role in plant defense mechanisms and its implications for the nutritional quality of Brassica vegetables nih.govnih.gov. While glucosinolates and their hydrolysis products are generally studied for their potential health benefits, such as anticarcinogenic properties, this compound's breakdown product, goitrin, has been associated with potential adverse effects on thyroid function wikipedia.orgplantaanalytica.comnih.govcambridge.orgnih.govescholarship.org. Understanding the biosynthesis and metabolism of this compound is crucial for developing Brassica varieties with desirable glucosinolate profiles, aiming to maximize beneficial compounds while minimizing those with potential negative impacts nih.govnih.govmdpi.com.

Overview of this compound's Role as a Precursor Compound in Plant Systems

In plant systems, this compound itself is considered an inactive precursor compound plantaanalytica.comwikipedia.orgcontaminantdb.ca. Upon tissue disruption, such as through herbivory or processing, this compound comes into contact with the enzyme myrosinase, which is stored in separate cells wikipedia.orgwur.nlsrce.hr. This enzymatic hydrolysis initiates a cascade of reactions that lead to the formation of various degradation products wikipedia.orgsrce.hr. This compound is primarily known as the precursor to (S)-5-vinyloxazolidine-2-thione, commonly known as goitrin wikipedia.org. The conversion involves the hydrolysis of the thioglucoside bond by myrosinase, followed by a spontaneous cyclization of the resulting unstable isothiocyanate wikipedia.org.

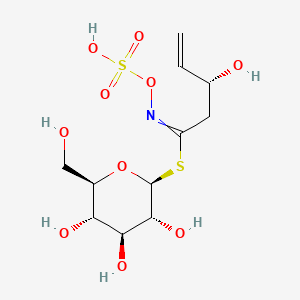

Structure

2D Structure

属性

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (3R)-3-hydroxy-N-sulfooxypent-4-enimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/t5-,6+,8+,9-,10+,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHSVHWQEVDFQT-ILPXZUKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H](CC(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20974057 | |

| Record name | 1-S-[3-Hydroxy-N-(sulfooxy)pent-4-enimidoyl]-1-thiohexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20974057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

585-95-5 | |

| Record name | Progoitrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Progoitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-S-[3-Hydroxy-N-(sulfooxy)pent-4-enimidoyl]-1-thiohexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20974057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLUCORAPIFERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S27T66W417 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis of Progoitrin

The biosynthesis of glucosinolates, including progoitrin, is a complex process involving multiple enzymatic steps nih.govmdpi.com. The pathway generally involves the elongation of a precursor amino acid side chain, the formation of the central glucosinolate structure, and finally, modifications to the side chain nih.govmdpi.com.

Detailed research findings have shed light on specific genes and enzymes involved in this compound biosynthesis. For example, studies in Chinese kale (Brassica oleracea var. alboglabra) have identified ODD genes, specifically BocODD1 and BocODD2, as playing significant roles in the biosynthesis of this compound nih.govnih.govresearchgate.net. These genes are believed to be involved in the hydroxylation step that distinguishes this compound from its precursor, gluconapin (B99918) nih.gov.

Research has shown that the expression levels of BocODD1 and BocODD2 correlate with this compound content in different tissues of Chinese kale, with the highest expression observed in roots, followed by leaves, flowers, and stems nih.govnih.govresearchgate.net. Environmental factors, such as high and low temperatures, have also been shown to significantly induce the expression of these genes and consequently increase the content of this compound and its precursor, gluconapin nih.govresearchgate.net.

Experimental manipulation of BocODD1 and BocODD2 expression has further confirmed their role in this compound biosynthesis. Overexpression of either BocODD1 or BocODD2 in Chinese kale resulted in a twofold increase in this compound content compared to wild-type plants nih.govnih.govresearchgate.net. Conversely, silencing these genes through RNA interference led to a more than twofold decrease in this compound levels nih.govnih.govresearchgate.net. These findings highlight the critical regulatory function of BocODD1 and BocODD2 in controlling this compound accumulation in plants nih.govnih.govresearchgate.net.

Metabolism of Progoitrin

The primary metabolic fate of progoitrin in plants and upon tissue disruption is enzymatic hydrolysis catalyzed by myrosinase (β-thioglucosidase) wikipedia.orgwur.nlsrce.hr. This process is part of the plant's defense system, often referred to as the "mustard oil bomb" wur.nl.

The hydrolysis of this compound by myrosinase yields an unstable intermediate, (R)-2-hydroxybut-3-enyl isothiocyanate wikipedia.org. This intermediate then undergoes spontaneous cyclization to form (S)-5-vinyloxazolidine-2-thione, or goitrin wikipedia.org.

While the myrosinase-catalyzed hydrolysis leading to goitrin is the most well-characterized metabolic pathway for this compound, other degradation products can potentially be formed depending on the plant species and reaction conditions srce.hr. These can include nitriles, although the formation of nitriles from this compound is less favored compared to goitrin formation under typical conditions mdpi.com. Studies have investigated this compound-derived nitriles and their potential toxicity mdpi.com.

The metabolism of glucosinolates can also be influenced by the gut microbiota upon consumption mdpi.com. While plant myrosinase is often inactivated by food processing, microbial enzymes in the gut can also hydrolyze glucosinolates, contributing to the formation of various breakdown products mdpi.com.

Progoitrin As a Precursor Compound

Natural Presence Across Brassicales Order

This compound is a characteristic glucosinolate found in many plants within the Brassicales order. hst-j.orgnih.gov Its presence is particularly notable in the Brassicaceae family, which includes many economically important crops.

Identification in Diverse Brassica Species

This compound has been identified in numerous species within the Brassica genus. hst-j.orgfoodb.ca

Brassica oleracea Cultivars (e.g., Chinese Kale, Broccoli, Cauliflower, Brussels Sprouts)

This compound is commonly found in various cultivars of Brassica oleracea. It is present in Brussels sprouts, broccoli, and cauliflower. foodb.cacore.ac.uk In Brussels sprouts, this compound is a predominant glucosinolate. core.ac.uk Studies on Indian cauliflower genotypes have also detected this compound, with varying levels observed across different maturity groups. researchgate.netcambridge.org In Chinese kale (Brassica oleracea var. alboglabra), this compound is the main source of bitterness. nih.gov Red cabbage cultivars have also been reported to have high levels of this compound. mdpi.com

Brassica napus (Rapeseed)

Brassica napus, commonly known as rapeseed or canola, is another significant source of this compound. foodb.caashs.org this compound is often found as a major glucosinolate in the seeds of B. napus. ashs.orgashs.org In the leaves of B. napus, this compound levels can vary depending on the crop type, with forage and root vegetable types showing higher levels compared to oilseed and leafy crops. ashs.orgashs.org The inheritance of this compound content in rapeseed meal is influenced by the maternal plant's genotype. cdnsciencepub.com

Brassica rapa (e.g., Chinese Cabbage)

Brassica rapa, which includes crops like Chinese cabbage, also contains this compound. hst-j.orgfoodb.ca In Korean Chinese cabbage (Brassica rapa L. ssp. pekinensis), this compound is among the ten identified glucosinolates. hst-j.orghst-j.org It is considered one of the most abundant glucosinolates in the Brassica rapa group, although its concentration can vary considerably among different accessions. core.ac.ukresearchgate.net In Chinese cabbage, this compound has been identified as a predominant individual glucosinolate. mdpi.com

Other Related Genera (e.g., Isatis tinctoria, Sinapis alba)

Beyond the Brassica genus, this compound has been identified in other related genera within the Brassicales order. Isatis tinctoria (woad) is known to contain this compound. nih.govmdpi.comresearchgate.netscielo.br In Isatis indigotica, a species related to I. tinctoria, this compound has also been recorded. researchgate.netresearchgate.net Sinapis alba (white mustard) is another genus where this compound has been detected. gcirc.orgnih.govresearchgate.netgenome.jp

Quantitative Variation Across Plant Tissues and Developmental Stages

The concentration of this compound can vary significantly across different plant tissues and throughout the plant's developmental stages. hst-j.orghst-j.org

In Brassica napus, glucosinolate concentration is generally higher in seeds than in leaves. ashs.orgashs.org this compound is often the main glucosinolate found in the seeds of B. napus. ashs.orgashs.org In the leaves, this compound levels can differ between different B. napus crop types. ashs.orgashs.org

Studies on Korean Chinese cabbage (Brassica rapa ssp. pekinensis) have shown that the content of this compound, along with other major aliphatic glucosinolates like gluconapin (B99918), tends to decrease sharply during seedling and growth stages. hst-j.orghst-j.org In the seedling stage (0-14 days), this compound was found to be a predominant aliphatic glucosinolate, with its content varying between 5.59% and 45.4% of total glucosinolates. hst-j.org Total glucosinolate content generally decreases during both seedling and growth stages in Chinese cabbage. hst-j.orghst-j.org

In Brassica oleracea cultivars, the distribution of this compound can also vary between different plant parts. In broccoli seedlings, this compound was mainly present in the roots, while sinigrin (B192396) distribution varied depending on the cultivar. orgprints.org The accumulation of this compound in broccoli sprouts and seedlings can show decreasing trends during plant development. mdpi.com

Genetic factors play a significant role in the quantitative variation of this compound levels in Brassica oleracea. ashs.org Studies have indicated that a large percentage of the variability in this compound content in broccoli is attributable to genotype. ashs.org Environmental factors, such as temperature and mineral nutrient availability, can also influence glucosinolate concentrations, including this compound levels. cambridge.orgscielo.brashs.org For instance, increasing nitrogen under sulfur-deficient conditions in B. napus can lead to higher proportions of this compound relative to other aliphatic glucosinolates. ashs.org

The concentration of this compound can also differ significantly between different cultivars of the same species. For example, in cauliflower, this compound levels have been reported to range from 0.001 to 0.849 μmol/g. researchgate.netcambridge.org Some cauliflower varieties have been identified as having low this compound content. researchgate.netcambridge.org

Here is a summary of this compound occurrence and quantitative variation:

| Species/Cultivar (Brassica oleracea) | Tissues/Stages Analyzed | Key Findings Regarding this compound | References |

| Brussels Sprouts | Not specified | Predominant glucosinolate | core.ac.uk |

| Broccoli | Florets, Sprouts, Seedlings | Present, levels vary by genotype and developmental stage, mainly in roots of seedlings. Accumulation may decrease during development. | core.ac.ukorgprints.orgmdpi.comashs.orgdpi.qld.gov.au |

| Cauliflower | Not specified, Indian genotypes | Present, levels vary by maturity group and genotype. Some varieties are low in this compound. | core.ac.ukresearchgate.netcambridge.org |

| Chinese Kale | Roots, Leaves, Flowers, Stems, Seedlings under temperature stress | Present, main source of bitterness. Highest expression of related genes and PRO content in roots, followed by leaves, flowers, and stems. Content increased under high/low temperature. | nih.gov |

| Red Cabbage | Not specified, Sprouts, Fully developed heads | High levels reported in some cultivars. Present in sprouts and heads. | mdpi.com |

| Savoy Cabbage | Not specified, Fully developed heads | Present in fully developed heads. | mdpi.com |

| Species/Cultivar (Brassica napus) | Tissues/Stages Analyzed | Key Findings Regarding this compound | References |

| Rapeseed (General) | Seeds, Leaves | Major glucosinolate in seeds. Levels in leaves vary by crop type (forage/root vegetable vs. oilseed/leafy). | ashs.orgashs.orgcdnsciencepub.com |

| Nabicol (B. napus pabularia group) | Leaves | Among the most abundant aliphatic glucosinolates. Content varies between locations and varieties. | researchgate.net |

| Species/Cultivar (Brassica rapa) | Tissues/Stages Analyzed | Key Findings Regarding this compound | References |

| Chinese Cabbage (B. rapa ssp. pekinensis) | Seedling (0-14 days), Growth stages (0-15 weeks), Leaves | Among the ten identified glucosinolates, a predominant aliphatic glucosinolate in seedlings. Content tends to decrease during seedling and growth stages. Varies among accessions. | hst-j.orgnih.govhst-j.orgcore.ac.ukresearchgate.netmdpi.com |

| Choy Sum (B. rapa subsp. chinensis var. parachinensis) | Germplasm | Detected, quantities vary among accessions. | mdpi.com |

| Turnip | Leaves, Roots | Most abundant in roots compared to leaves. | researchgate.net |

Distribution in Roots, Leaves, Stems, Flowers, and Seeds

The concentration of this compound, like other glucosinolates, is not uniform across all plant tissues. Studies have shown distinct patterns of glucosinolate accumulation in different organs. In Brassica juncea (leaf mustard), the highest glucosinolate contents were observed in alabastrums, followed by seeds, flowers, siliques, leaves, flower stems, stems, and roots. mdpi.comresearchgate.net This suggests a tendency for higher concentrations in reproductive and young, actively growing tissues.

In Brassica napus, this compound has been identified as a major glucosinolate in seeds across different crop types. researchgate.net In the leaves of B. napus, high levels of this compound were found in forage and root vegetable varieties, while oilseed and leafy types showed glucobrassicanapin (B1235319) as the main glucosinolate. researchgate.net

Research on Chinese kale (Brassica oleracea var. alboglabra) indicated that this compound content varied across different tissues, with the highest concentration in flowers (0.99 mg·g⁻¹ DW), followed by roots (0.87 mg·g⁻¹ DW), leaves (0.36 mg·g⁻¹ DW), and stems (0.23 mg·g⁻¹ DW). nih.gov

Differences in glucosinolate distribution have also been observed in Brassica oleracea cultivars. In curly kale, for instance, this compound was not detected in the shoot, while in white cabbage and savoy cabbage, this compound was also not detected in the shoot. zobodat.at This highlights that the presence and concentration of this compound in specific tissues can be cultivar-dependent.

The following table summarizes typical this compound content observed in different plant parts of Chinese kale:

| Plant Part | This compound Content (mg·g⁻¹ DW) |

| Leaves | 0.36 |

| Stems | 0.23 |

| Roots | 0.87 |

| Flowers | 0.99 |

Genotypic Influences on this compound Accumulation

Genetic factors play a significant role in determining the concentration and profile of glucosinolates, including this compound, within a plant. Significant genotypic variation in glucosinolate content has been observed in various Brassica species. nih.govcore.ac.ukresearchgate.net

Studies on Brassica napus have identified genetic loci and candidate genes associated with variation in this compound content. mdpi.com For example, the gene BnaC08g30570D (ARABIDILLO-2) was strongly associated with this compound content in rapeseed mutant lines. mdpi.com

In Indian cauliflower (Brassica oleracea var. botrytis), significant differences in this compound levels were found among different genotypes and maturity groups. cambridge.org Some commercial varieties, such as Pusa Shukti and Pusa Paushja from the mid-late group, were found to be this compound-free, while others like Pusa Karitki showed high levels. cambridge.org This genotypic variation suggests the possibility of breeding varieties with desirable this compound profiles.

Research on Brassica rapa also indicates substantial variation in this compound content among different accessions. core.ac.uk While gluconapin, glucobrassicanapin, this compound, and gluconasturtiin (B1219410) are often the most abundant glucosinolates in B. rapa, their specific concentrations vary significantly between varieties. core.ac.uk

Genotype-dependent variation in gene expression related to glucosinolate biosynthesis has been observed in Brassica oleracea var. capitata (cabbage). nih.gov A higher expression level of the GSL-OH gene was associated with comparatively higher this compound levels in one inbred line (BN3273). nih.gov

Environmental and Agronomic Factors Influencing this compound Content

Beyond genetics, the accumulation of this compound in plants is also influenced by a range of environmental conditions and agronomic practices.

Impact of Abiotic Stress (e.g., Temperature, Water)

Abiotic stresses, such as extreme temperatures and water availability, can significantly alter glucosinolate concentrations in Brassica plants. nih.govresearchgate.netresearchgate.net

Temperature has been shown to influence this compound content. In Chinese kale seedlings, this compound content increased significantly in both leaves and roots when subjected to high or low-temperature treatments. nih.gov This suggests a potential role for this compound in the plant's response to temperature stress. Studies on cauliflower maturity groups grown under different temperature regimes also showed variations in this compound content, with higher levels observed in genotypes harvested during certain periods characterized by specific temperatures. cambridge.org

Water stress can also impact glucosinolate accumulation. While some studies indicate that water stress can increase total glucosinolate content in Brassica species, the effect on individual glucosinolates like this compound can vary. nih.gov

The influence of environmental factors, including temperature and water content, on glucosinolate concentrations in aerial parts of Brassica species has been noted, with concentrations varying throughout the day and across seasons. nih.gov

Effects of Nutrient Availability (e.g., Nitrogen, Sulfur)

Nutrient availability, particularly nitrogen (N) and sulfur (S), are critical factors influencing glucosinolate synthesis, as these compounds contain sulfur. usda.govmdpi.com

The impact of nitrogen and sulfur fertilization on this compound content can vary depending on the specific Brassica species and the levels of nutrient application. In broccoli florets, nitrogen applications over 30 kg/ha did not significantly affect this compound content, while glucobrassicin (B1234704) increased with higher nitrogen applications. researchgate.net However, another study on cabbage (Brassica oleracea var. capitata) showed that significant interactions between nitrogen and sulfur fertilizations influenced this compound levels. mdpi.comresearchgate.net Increased levels of this compound were observed when sulfur was applied at lower nitrogen fertilization rates. mdpi.comresearchgate.net Fertilization with standard nitrogen without sulfur and at high nitrogen rates, irrespective of sulfur, resulted in significant reductions in this compound compared to the control. mdpi.com

Increasing doses of sulfur fertilization have been shown to have a strong impact on the content of this compound in oilseed rape seeds, generally leading to an increase in its concentration. bibliotekanauki.pl

The following table illustrates the effect of nitrogen and sulfur fertilization on this compound content in cabbage:

| Nitrogen Rate (kg N ha⁻¹) | Sulfur Rate (kg S ha⁻¹) | This compound Level (relative to control) |

| Control | 0 | 100% |

| Standard | 0 | Reduced |

| Standard | Applied | Increased (at lower N rates) |

| High | 0 | Reduced |

| High | Applied | Reduced |

Note: The exact percentage reduction or increase is not consistently provided across sources, but the trend is indicated.

Glucosinolate Biosynthetic Pathway Framework

The general framework of glucosinolate biosynthesis provides the foundation for understanding how the diverse structures of these compounds, including this compound, are generated in plants.

The biosynthesis of aliphatic glucosinolates, such as this compound, begins with methionine as the precursor amino acid encyclopedia.pubsrce.hrmdpi.comoup.comnih.gov. The initial step in the chain elongation process involves the deamination of methionine to its corresponding 2-oxo acid, a reaction catalyzed by branched-chain amino acid aminotransferase 4 (BCAT4) encyclopedia.pubmdpi.com. While BCAT4 is located in the cytosol, the subsequent enzymes in the elongation pathway are found in the chloroplast, necessitating the import of 2-oxo acids into this organelle, potentially mediated by a chloroplast-localized bile acid transporter like BAT5 encyclopedia.pub.

The chain elongation itself is an iterative process that adds methylene (B1212753) groups to the aliphatic chain of the 2-oxo acid precursor encyclopedia.puboup.comoup.comportlandpress.com. This cycle involves a set of three key enzymes: methylthioalkylmalate synthase (MAMS), isopropylmalate isomerase (IPMI), and isopropylmalate dehydrogenase (IPMDH) encyclopedia.puboup.com. MAMS catalyzes the condensation of the 2-oxo acid with acetyl-CoA to form a 2-malate derivative. IPMI then isomerizes the 2-malate derivative to a 3-malate derivative. Finally, IPMDH performs an oxidative decarboxylation of the 3-malate derivative, resulting in a 2-oxo acid that has been elongated by one methylene group encyclopedia.pub. This elongated 2-oxo acid can either undergo further rounds of elongation or be transaminated by BCAT3 to yield the corresponding elongated amino acid, which then enters the core glucosinolate assembly pathway encyclopedia.pub. This iterative process is crucial for generating the variation in side chain lengths observed in aliphatic glucosinolates oup.comoup.comportlandpress.com.

Following the chain elongation of the amino acid precursor, the formation of the core glucosinolate structure takes place in the cytosol through a series of reactions common to aliphatic, aromatic, and indole (B1671886) glucosinolates encyclopedia.pub. This phase involves the conversion of the elongated amino acid derivatives into aldoximes, catalyzed by cytochrome P450 enzymes of the CYP79 family encyclopedia.pubplos.orgsrce.hrfrontiersin.org. Specifically, CYP79F1 is involved in the conversion of elongated methionine derivatives encyclopedia.pub.

The aldoximes are then further modified by enzymes such as those from the CYP83 family plos.orgsrce.hrfrontiersin.org. Subsequent steps include the formation of thiohydroximates through conjugation with glutathione (B108866), catalyzed by glutathione S-transferases, and cleavage by the carbon-sulfur lyase SUR1 encyclopedia.pubrevista-agroproductividad.orgunirioja.es. The thiohydroximates are then glucosylated by UDP-glucose:thiohydroximate S-glucosyltransferases (UGT74 family), forming desulfoglucosinolates encyclopedia.pubrevista-agroproductividad.org. The final step in the core structure formation is the sulfation of the desulfoglucosinolates, catalyzed by PAPS-dependent sulfotransferases (SOT) encyclopedia.pubunirioja.es.

The third phase of glucosinolate biosynthesis involves secondary modifications to the side chain (R group) of the core structure, leading to the vast diversity of glucosinolates found in plants encyclopedia.pubresearchgate.netplos.orgsrce.hrrevista-agroproductividad.orgmdpi.comoup.comnih.govnih.gov. These modifications can include oxidation, hydroxylation, methoxylation, desaturation, sulfation, and glycosylation plos.orgsrce.hr. This compound is a product of such side chain modification, specifically the hydroxylation of gluconapin (3-butenyl glucosinolate) nih.govmdpi.comresearchgate.net. This modification step contributes significantly to the structural and functional diversity within the glucosinolate class.

Core Structure Formation

Specific Enzymatic Steps in this compound Biosynthesis

The biosynthesis of this compound involves specific enzymatic steps that modify the aliphatic side chain derived from methionine.

Research has identified 2-oxo acid-dependent dioxygenase (ODD) homologs as key enzymes in the final steps of this compound biosynthesis. In Chinese kale (Brassica oleracea var. chinese Lei), BocODD1 and BocODD2 have been shown to regulate the conversion of gluconapin (3-butenyl glucosinolate) to this compound (2-hydroxy-3-butenyl glucosinolate) nih.govmdpi.comresearchgate.netnih.gov. Studies involving the overexpression and knockdown of BocODD1 and BocODD2 genes in Chinese kale demonstrated a direct correlation between the expression levels of these genes and the accumulation of this compound nih.govmdpi.comresearchgate.netnih.gov. Overexpression led to a significant increase in this compound content and the ratio of this compound to gluconapin, while knockdown resulted in a significant decrease nih.govmdpi.comresearchgate.netnih.gov.

| Gene | Effect of Overexpression on this compound Content (Fold Change vs. Wild Type) | Effect of Knockdown on this compound Content (Fold Change vs. Wild Type) |

| BocODD1 | Increased twofold nih.govmdpi.comresearchgate.net | Decreased more than twofold nih.govmdpi.comresearchgate.net |

| BocODD2 | Increased twofold nih.govmdpi.comresearchgate.net | Decreased more than twofold nih.govmdpi.comresearchgate.net |

Similarly, the gene located at the GSL-OH locus in Arabidopsis thaliana has been identified as being involved in the synthesis of this compound nih.govresearchgate.net. The expression of this 2-ODD gene in A. thaliana is positively correlated with this compound accumulation in different genotypes, and knocking out the GSL-OH allele inhibits this compound synthesis nih.govresearchgate.net. These findings highlight the conserved role of ODD homologs in catalyzing the hydroxylation step that leads to the formation of this compound.

The GSL-ALK gene family plays a significant role in the formation of alkenyl glucosinolates, which are structurally related to this compound's precursor, gluconapin. The GSL-ALK locus, particularly the AOP2 gene, is responsible for catalyzing the conversion of methylsulfinyl glucosinolates to alkenyl glucosinolates plos.orgunirioja.esnih.govmdpi.comresearchgate.netfrontiersin.orgfrontiersin.org. For instance, the enzyme encoded by AOP2 can catalyze the conversion of glucoraphanin (B191350) (a methylsulfinyl glucosinolate) to gluconapin (an alkenyl glucosinolate) nih.govmdpi.comresearchgate.netfrontiersin.org.

The activity of the GSL-ALK gene family directly influences the pool of alkenyl glucosinolates available for further modification, including the hydroxylation that produces this compound. Genetic studies have shown that GSL-ALK plays a central role in determining the variation in aliphatic glucosinolate profiles plos.orgcsic.esresearchgate.net. Furthermore, silencing the GSL-ALK gene family in Brassica napus has been demonstrated to reduce the content of this compound while simultaneously increasing the level of glucoraphanin, illustrating the enzymatic relationship and the potential for genetic manipulation of these pathways nih.gov.

The genetic regulation of glucosinolate biosynthesis is complex, involving various structural genes and transcription factors. Transcriptomic analyses have indicated that genes involved in methionine chain elongation and core structure pathways are often coordinately regulated mdpi.com. Major genes controlling glucosinolate biosynthesis have been identified in model plants like A. thaliana and important crops like B. oleracea plos.orgcsic.es. The GSL-ALK locus, in addition to its enzymatic role, appears to have a regulatory effect on aliphatic glucosinolate variation, potentially through epistatic interactions with other loci plos.orgcsic.esresearchgate.net. Transcription factors, such as the R2R3 MYB proteins (e.g., MYB28, MYB29, MYB76), are known to regulate the biosynthesis of aliphatic glucosinolates researchgate.net.

Role of 2-Oxo Acid-Dependent Dioxygenase (ODD) Homologs (e.g., BocODD1, BocODD2, GSL-OH)

Transcriptional and Post-Transcriptional Regulatory Mechanisms

The levels of this compound in plants are influenced by a complex interplay of transcriptional and post-transcriptional regulatory mechanisms. These mechanisms ensure that glucosinolate biosynthesis is appropriately controlled in response to developmental cues and environmental stimuli. nih.govfrontiersin.org Post-transcriptional regulation involves processes that modulate gene expression after RNA transcription, such as mRNA processing, stability, localization, and translation. ebi.ac.ukmdpi.com RNA silencing, including the action of microRNAs (miRNAs), has emerged as a potent method to regulate gene expression at both transcriptional and post-transcriptional levels in plants. researchgate.netapsnet.org

Identification of Regulatory Genes (e.g., MYB Transcription Factors, CYP genes)

Transcription factors, particularly those from the R2R3-MYB family, play crucial roles in regulating glucosinolate biosynthesis. Specific MYB transcription factors have been identified as key regulators of aliphatic glucosinolate pathways. MYB28, MYB29, and MYB76, belonging to subgroup 12 of the R2R3-MYB superfamily, are commonly defined regulators of aliphatic glucosinolate biosynthesis in Arabidopsis thaliana. researchgate.netfrontiersin.org Overexpression of MYB28 can lead to increased accumulation of aliphatic glucosinolates, while disruption of these MYB genes can cause significant downregulation. researchgate.netfrontiersin.orgplos.org MYB28, MYB29, and MYB76 appear to be expressed to some degree in all tissues and their expression pattern often correlates with the expression of other glucosinolate biosynthetic genes. ashs.org

Cytochrome P450 (CYP) genes are also vital components of the glucosinolate biosynthetic pathway, involved in the formation of the core structure and side-chain modifications. frontiersin.orgresearchgate.net For example, CYP79F1 and CYP79F2 are involved in the biosynthesis of aliphatic glucosinolates. frontiersin.orgresearchgate.net CYP83A1 and CYP83B1 are other members of the cytochrome P450 family implicated in glucosinolate biosynthesis. unirioja.esnih.gov

Other genes involved in aliphatic glucosinolate biosynthesis include those for amino acid side-chain extension (e.g., MAM1, MAM3) and core structure formation (e.g., ST5b). frontiersin.orgfrontiersin.org The GSL-OH gene is specifically involved in the conversion of gluconapin to this compound. nih.govmdpi.comashs.orgsemanticscholar.org

Gene Expression Patterns in Relation to this compound Levels

Studies have investigated the relationship between the expression patterns of glucosinolate biosynthesis genes and the accumulation of specific glucosinolates like this compound in different plant tissues and under various conditions. The expression levels of most glucosinolate synthesis genes are often consistent with the pattern of total glucosinolate content in different organs. frontiersin.org For instance, the expression levels of BocODD1 and BocODD2 genes in Chinese kale showed the highest expression in roots, followed by leaves, flowers, and stems, which corresponded with the trend of this compound content in these tissues. nih.govmdpi.comresearchgate.netnih.gov

Environmental factors such as temperature and light can also influence gene expression and glucosinolate accumulation. Elevated temperatures have been shown to increase glucosinolate levels in Brassica rapa, and this can be associated with the expression of MYB transcription factors. ashs.orgnih.gov Red light has been found to promote the production of this compound and other aliphatic glucosinolates in Chinese cabbage, along with the upregulation of R2R3-BrMYB genes. mdpi.com

The expression levels of MYB transcription factors like MYB28 and MYB29 involved in aliphatic glucosinolate biosynthesis can vary significantly among different organs. nih.govnih.govmdpi.com A higher expression level of the GSL-OH gene was found to be associated with a comparatively higher this compound level in certain cabbage lines. semanticscholar.org Conversely, silencing of the GSL-ALK gene family, which is involved in a step before the GSL-OH-catalyzed conversion, resulted in a reduction of this compound content in Brassica napus seeds. nih.gov

Molecular Mechanisms Governing Glucosinolate Accumulation

Glucosinolate accumulation is governed by a complex network involving numerous genes, enzymes, and transcriptional regulatory factors. researchgate.net The biosynthesis pathway is tightly regulated at the genetic level. MYB transcription factors, particularly MYB28, MYB29, and MYB76, act as direct transcriptional regulators, controlling the expression of structural genes involved in aliphatic glucosinolate synthesis, including those responsible for side-chain elongation and core structure formation. researchgate.netfrontiersin.orgnih.gov Overexpression or knockout of these MYB genes directly impacts the transcript levels of downstream biosynthetic genes and consequently the accumulation of aliphatic glucosinolates. frontiersin.orgplos.org

The coordinated activation of MYB28, MYB76, and MYB29 is required for the regulation of methionine-derived glucosinolates. researchgate.net Glucose signaling has also been shown to positively regulate aliphatic glucosinolate biosynthesis, with MYB28 and MYB29 synergistically functioning in this process, mediated by factors like HXK1 and RGS1. researchgate.net

The accumulation of glucosinolates can also be influenced by transport mechanisms within the plant. Glucosinolate transporter genes can play a role in the accumulation of glucosinolates in specific tissues, such as the taproot during herbivory. nih.govfrontiersin.orgresearchgate.net While biosynthesis is a primary factor, transport can contribute to the observed distribution and accumulation patterns of glucosinolates in different plant organs and in response to stress. researchgate.net

The balance between different glucosinolate pathways (e.g., aliphatic vs. indolic) can be influenced by reciprocal inhibition, ensuring a metabolic balance in response to challenges. researchgate.net The complex gene network controlling glucosinolate synthesis involves enzymes for amino acid chain elongation, core structure formation, and side-chain modifications. frontiersin.orgmdpi.com

Myrosinase-Mediated Hydrolysis of this compound

Myrosinase (thioglucoside glucohydrolase, EC 3.2.3.1) is the key enzyme responsible for initiating the hydrolysis of glucosinolates, including this compound, in plants. nih.govulisboa.pt This enzyme and its glucosinolate substrates are typically stored in separate cellular compartments within the plant tissue. ulisboa.ptbiomesight.comnih.gov Upon tissue damage, such as during chewing or processing, myrosinase comes into contact with glucosinolates, triggering their hydrolysis. ulisboa.ptbiomesight.comresearchgate.net

Mechanism of Action of Thioglucoside Glucohydrolase (Myrosinase)

Myrosinase catalyzes the cleavage of the thioglucosidic bond in glucosinolates. nih.govulisboa.ptmdpi.com This enzymatic reaction involves the removal of the glucose moiety from the glucosinolate molecule. nih.govulisboa.pt The hydrolysis is an acid/base-catalyzed reaction that releases D-glucose and an unstable aglycone intermediate. nih.govulisboa.ptucanr.edu The mechanism has been studied using myrosinase isolated from various sources, including white mustard (Sinapis alba). ucanr.edu Myrosinase activity can be specifically activated by ascorbic acid. nih.gov

Formation of Intermediate and Final Hydrolysis Products

Following the myrosinase-catalyzed cleavage of the glucose, the resulting unstable aglycone undergoes spontaneous rearrangement. nih.govulisboa.pt This rearrangement can lead to the formation of various products, including isothiocyanates, nitriles, thiocyanates, and cyclic compounds, depending on the specific glucosinolate side chain, reaction conditions (such as pH and the presence of ferrous ions), and the involvement of specifier proteins. ulisboa.ptnih.govucanr.edudpi.qld.gov.aunih.gov In the case of this compound, the primary products of interest are goitrin and nitriles. bibliotekanauki.pl

Goitrin is a cyclic thiocarbamate formed from the hydrolysis of this compound. analytice.comwikipedia.org The unstable isothiocyanate intermediate, 2-hydroxy-3-butenyl isothiocyanate, derived from this compound, spontaneously cyclizes to form goitrin due to the proximity of the hydroxyl group to the isothiocyanate group, facilitating the formation of a five-membered ring. wikipedia.org Goitrin is known to reduce the production of thyroid hormones. analytice.comwikipedia.org The formation of 5-vinyl-1,3-oxazolidine-2-thione (goitrin) is a significant outcome of this compound hydrolysis. researchgate.net Studies have shown that (R)-progoitrin leads to the formation of (S)-5-vinyloxazolidine-2-thione (goitrin). acs.org

In addition to goitrin, the enzymatic hydrolysis of this compound can also yield nitriles. wikipedia.orgucanr.edudpi.qld.gov.au The formation of nitriles from glucosinolates, including this compound, can be influenced by factors such as pH, ferrous ions, and the presence of specifier proteins like epithiospecifier protein (ESP). ucanr.edudpi.qld.gov.aunih.gov For instance, under certain conditions, the transformation of this compound can lead to the formation of 1-cyano-2-hydroxy-3-butene and diastereomeric 1-cyano-2-hydroxy-3,4-epithiobutane, instead of goitrin. bibliotekanauki.placs.org The formation of nitriles can also occur through non-enzymatic reactions. bibliotekanauki.pl Studies have identified nitriles like pentenyl cyanide and 1-cyano-3,4-epithiobutane as products in rapeseed meal, where nitriles are mainly derivatives of this compound. bibliotekanauki.pl

Goitrin (5-Ethenyl-1,3-oxazolidine-2-thione)

Biotransformation of this compound by Microbial Systems

Beyond plant-derived enzymes, microbial systems can also play a role in the biotransformation of this compound.

Role of Gut Microbiota in this compound Metabolism

The human gut microbiota has the capacity to metabolize glucosinolates, including this compound. researchgate.netnih.govmdpi.com While plant myrosinase is often inactivated by cooking, the gut microbiome can provide myrosinase-like activity, potentially leading to the formation of bioactive compounds from glucosinolates consumed in the diet. biomesight.comnih.gov Studies have indicated that the conversion of this compound to goitrin can be carried out by thioglycosidase activity of bacteria in the gastrointestinal tract. ebm-journal.org Incubation of rat or human feces with this compound has been shown to result in goitrin formation. ebm-journal.org The variability in the human gut microbiome among individuals can influence the extent of glucosinolate metabolism and the absorption of derived compounds. biomesight.comnih.gov

Identification of Microbial Species and Associated Enzymatic Activities

While plant myrosinase is the primary enzyme involved in glucosinolate hydrolysis upon tissue damage, microorganisms, particularly those in the gastrointestinal tract, also possess myrosinase-like activity and can contribute to the degradation of ingested glucosinolates, including this compound ebm-journal.orgnih.govresearchgate.netnih.gov. This is particularly relevant when plant myrosinase is inactivated, for example, through cooking frontiersin.orgnih.gov.

Studies have identified various microbial species capable of metabolizing glucosinolates. These include bacteria such as Bacillus subtilis, Escherichia coli, Paracolobactrum aerogenoides, Pseudomonas aeruginosa, Bacteroides thetaiotaomicron, Enterobacter cloacae, and Enterococcus casseliflavus ebm-journal.orgnih.gov. Fungal genera like Aspergillus sydowii and Aspergillus niger, along with Geotrichum candidum, have also been reported to exhibit thioglycosidase activity ebm-journal.orgnih.gov. The myrosinase activity in feces, attributed to bacterial flora, has been shown to convert this compound to goitrin ebm-journal.org. Specific bacterial families like Clostridiaceae, Lachnospiraceae, and Porphyromonadaceae have been associated with increased myrosinase-like activity in the gut frontiersin.orgnih.gov.

Influences on Hydrolysis Product Spectrum

The spectrum of hydrolysis products derived from this compound is not solely determined by the presence of myrosinase but is significantly influenced by environmental factors, particularly pH and temperature frontiersin.orgnih.govmdpi.com.

Impact of pH and Environmental Conditions on Degradation Pathways

The pH of the environment plays a crucial role in directing the degradation pathway of this compound. At neutral pH, the enzymatic hydrolysis by myrosinase primarily favors the formation of isothiocyanates, which for this compound, subsequently cyclizes to form goitrin nih.govresearchgate.net. However, under acidic conditions (typically below pH 5.7), the formation of nitriles, such as crambene (1-cyano-2-hydroxy-3-butene) and epithionitriles (e.g., 1-cyano-2-hydroxy-3,4-epithiobutane), is favored nih.govnih.govnih.gov. This shift towards nitrile formation at acidic pH can occur even in the presence of myrosinase and is promoted by the presence of ferrous ions (Fe²⁺) nih.govnih.govnih.gov. Non-enzymatic degradation of glucosinolates can also occur under acidic conditions, leading to nitrile formation mdpi.comnih.gov.

Other environmental factors, such as storage conditions and the presence of cofactors like ESPs and Fe²⁺, also influence the hydrolysis product spectrum frontiersin.orgnih.govnih.gov. ESPs, in conjunction with myrosinase and Fe²⁺, specifically promote the formation of epithionitriles from alkenyl glucosinolates like this compound nih.govnih.govdpi.qld.gov.aunih.gov.

Thermal Degradation Characteristics and Products

This compound is susceptible to thermal degradation, which is particularly relevant during food processing methods like cooking frontiersin.orgmdpi.comnih.gov. Heat can inactivate plant myrosinase, thereby preventing enzymatic hydrolysis frontiersin.orgnih.govpnfs.or.kr. However, thermal treatment itself can induce the breakdown of this compound through non-enzymatic pathways frontiersin.orgacs.orgnih.gov.

The rate and products of thermal degradation are influenced by temperature, time, and the surrounding matrix acs.orgnih.govresearchgate.net. Higher temperatures and longer heating times generally lead to increased degradation of this compound acs.orgnih.gov. Studies have shown that this compound undergoes significant degradation during boiling, with a higher decline rate compared to some other glucosinolates nih.gov. The degradation rate can also be affected by the water content of the matrix researchgate.net.

Academic Analytical Methodologies for Progoitrin Quantification and Characterization

Chromatographic Techniques

Chromatography is a fundamental technique used to separate components in a mixture, making it suitable for isolating and quantifying progoitrin from plant extracts.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the analysis of glucosinolates, including this compound jove.comnih.gov. This technique typically involves extracting intact glucosinolates from plant material, often using a methanol-water mixture at high temperatures to inactivate the enzyme myrosinase, which can degrade glucosinolates nih.gov. The extract is then purified, and the glucosinolates are often desulfated before HPLC analysis nih.govmdpi.com. Desulfation removes the sulfate (B86663) group, yielding desulfoglucosinolates, which are commonly analyzed by HPLC with UV or photodiode array (PDA) detection nih.gov.

HPLC methods for glucosinolate analysis, including this compound, have been developed and validated for various plant matrices like broccoli and watercress eurachem.orguantwerpen.be. These methods often utilize reversed-phase C18 columns and gradient elution with mobile phases such as water and methanol (B129727) or acetonitrile (B52724) kuleuven.be. Detection is commonly performed at a wavelength around 229 nm, which is suitable for detecting the desulfoglucosinolates jove.com. Quantification is achieved by comparing retention times and UV spectra with known standards and using calibration curves jove.comkuleuven.be.

Research findings demonstrate the application of HPLC for quantifying this compound in various samples. For instance, an optimized HPLC method for this compound analysis in broccoli powder reported a standard curve linear in the range of 17.9 – 537 µg/mL eurachem.org. The method's precision showed relative standard deviation (RSD) values higher than 5%, which was considered acceptable due to the complexity of sample preparation eurachem.org. Another study using HPLC-UV-CD successfully determined this compound along with its epimer epithis compound (B98077) and goitrin isomers in Radix Isatidis samples nih.gov.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent chromatographic technique that offers improved resolution, speed, and sensitivity compared to conventional HPLC. It is also applied for the analysis of glucosinolates, including this compound. mdpi.com

UPLC coupled with a photodiode array detector (UPLC-PDA) has been developed for the quantitative analysis of multiple bioactive constituents in Radix Isatidis, including this compound and epithis compound researchgate.net. This method demonstrated good regression (R > 0.9997) within the tested ranges and recovery rates between 99.5% and 103.0% for the analyzed components researchgate.net. UPLC-ESI-MS/MS has also been used to investigate the variability of major glucosinolates, including this compound, in Chinese cabbage germplasm mdpi.com.

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) provides highly sensitive and selective detection, often coupled with chromatographic techniques for the identification and quantification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique widely used for the analysis of glucosinolates due to its sensitivity and ability to provide structural information through fragmentation patterns. nih.govcapes.gov.brresearchgate.net

LC-MS/MS methods have been developed for the comprehensive analysis of major dietary glucosinolates, including this compound, in vegetable extracts and biological samples nih.govcapes.gov.br. For glucosinolates, negative ion electrospray LC-MS/MS analysis is typically performed nih.govcapes.gov.br. These methods have shown limits of detection in the picomole range and good recovery rates nih.govcapes.gov.br.

A validated LC-ESI-MS/MS method was developed for the pharmacokinetic study of this compound and its epimer epithis compound in rats nih.gov. This method utilized a reverse-phase UPLC column and multiple reaction monitoring (MRM) mode in negative ion mode for quantitation, with transitions of m/z 388 → 97 for this compound and epithis compound nih.gov. The method showed good linearity over a wide concentration range and a lower limit of quantification of 2 ng/mL nih.gov.

LC-MS has also been used to identify this compound in samples like cabbage, with a characteristic m/z of 388.10 researchgate.net.

Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF-MS)

While GC-MS is commonly used for volatile and semi-volatile compounds, glucosinolates are generally non-volatile. Therefore, GC-TOF-MS is less commonly applied for the direct analysis of intact glucosinolates like this compound compared to LC-based methods. However, GC-MS can be used to analyze the volatile hydrolysis products of glucosinolates, which are formed by the action of myrosinase.

Immunological Assays

Immunological assays, such as ELISA (Enzyme-Linked Immunosorbent Assay), can be developed for the quantitative determination of specific compounds using antibodies.

Specific antibody ELISA assays have been developed for the quantitative determination of glucosinolates like sinigrin (B192396) and this compound in Brussels sprouts acs.org. These assays utilize specific antibodies raised against the target glucosinolates acs.org. While ELISA assays can be a convenient tool for screening a large number of samples, a study comparing ELISA and HPLC for this compound quantification in Brussels sprouts showed that the ELISA assay generally gave higher this compound content values, although there was a relatively reliable correlation between the two methods (r² = 0.92) acs.org.

Data Tables

Based on the search results, here is a summary of some quantitative findings related to this compound analysis:

| Method | Sample Matrix | This compound Content | Reference |

| HPLC | Broccoli powder | 1.27 mg/g (average) | eurachem.org |

| UPLC-PDA | Radix Isatidis | Recovery: 99.5%-103.0% | researchgate.net |

| UPLC-MS/MS | Rat plasma | LOQ: 2 ng/mL | nih.gov |

| ELISA vs. HPLC | Brussels sprouts | ELISA generally higher; r²=0.92 correlation with HPLC | acs.org |

| UPLC-QTOF-MS | Cauliflower (Mid-late group) | 0.515 µmol/g fw (average) | nih.gov |

| UPLC-ESI-MS/MS | Chinese cabbage | Strong positive correlation with total glucosinolates (r=0.74) | mdpi.com |

Note: fw = fresh weight, DW = dry weight, LOQ = Limit of Quantification

Detailed Research Findings

Several studies highlight the application and performance of these analytical methods for this compound:

A study using UPLC-PDA for the analysis of Radix Isatidis demonstrated that this compound, along with other components, showed good linearity and recovery, indicating the method's reliability for quantitative analysis in this complex matrix. researchgate.net

The development of a stereoselective UHPLC-MS/MS method allowed for the study of the pharmacokinetics of this compound and epithis compound in rats, revealing differences in their pharmacokinetic profiles after intravenous administration. nih.gov

Research utilizing UPLC linked to a Quadrupole-Time of Flight Mass Spectrometer (UPLC-QTOF-MS) identified and quantified this compound in different maturity groups of cauliflower, showing significant variations in content among cultivars. nih.gov

Immunological assays like ELISA have been explored as high-throughput methods for screening this compound in samples like Brussels sprouts, offering a quicker alternative to chromatographic methods for large-scale analysis, despite potential differences in absolute quantification compared to HPLC. acs.org

Enzyme-Linked Immunosorbent Assay (ELISA) Development and Application

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based analytical method widely used for the detection and quantification of various substances, including peptides, proteins, antibodies, and hormones. prognosis-biotech.com The principle of ELISA involves immobilizing an antigen or antibody on a solid surface, typically a microplate. prognosis-biotech.com The immobilized component then interacts with a target analyte, which is subsequently detected using an enzyme-coupled antibody or antigen. prognosis-biotech.com The enzyme's activity is measured through the conversion of a substrate into a detectable product. prognosis-biotech.com

Specific antibody-based ELISA assays have been developed for the quantitative determination of glucosinolates like sinigrin and this compound in plant matrices such as Brussels sprouts. nih.govacs.orgacs.org These assays utilize antisera raised against hemisuccinate-linked glucosinolate conjugates, demonstrating specificity for their corresponding substrates in sandwich ELISA formats. nih.govacs.org

In the application of ELISA for this compound quantification, the assays have shown log-linear responses over a range from nanomolar to micromolar concentrations. nih.govacs.org While these ELISA methods can be highly specific, studies have indicated potential cross-reactivity with other aliphatic glucosinolates, albeit at low levels (e.g., maximally 7.4% cross-reactivity observed with other aliphatic glucosinolates in one study). nih.govacs.org

Comparison studies between ELISA and standard High-Performance Liquid Chromatography (HPLC) methods for this compound quantification have shown a high correlation between the results obtained by both methods. nih.govacs.orgacs.org For instance, one study reported a correlation coefficient (r²) of 0.92 (n=12, p < 0.01) between the this compound content determined by ELISA and HPLC in Brussels sprout samples. nih.govacs.orgacs.org However, it has been noted that the ELISA assay for this compound may overestimate the actual content compared to the HPLC method, potentially due to matrix effects from the samples. nih.govacs.orgacs.org Despite this potential overestimation, the strong correlation suggests that ELISA can be a valuable tool for screening this compound content in large numbers of samples, particularly in breeding programs where high-throughput analysis is beneficial. nih.govacs.org

Method Validation and Performance Evaluation

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, guaranteeing the quality and reliability of the results. austinpublishinggroup.comwjarr.com It involves evaluating various performance parameters to demonstrate the method's accuracy, precision, linearity, range, specificity, detection limit, and quantification limit. austinpublishinggroup.comwjarr.com

For the analysis of this compound, as with other analytes, method validation is essential, particularly when developing or applying quantitative methods like HPLC or LC-MS/MS. nih.govkuleuven.beeurachem.orgnih.govresearchgate.netuantwerpen.be Validation confirms that the method consistently produces accurate and reliable data within specified limits. austinpublishinggroup.com

Genetic and Agronomic Modulation of Progoitrin Content in Crops

Conventional Breeding Strategies for Glucosinolate Profile Modification

Selection for Reduced Progoitrin Accumulation

A major goal in breeding programs for certain Brassica crops, particularly oilseed rape, has been the reduction of this compound content researchgate.net. This is because this compound can be converted into goitrin, which may have undesirable effects plos.orgwikipedia.org. Selection for reduced this compound accumulation typically involves screening large populations of plants for lower levels of this compound and using those individuals as parents for subsequent generations gcirc.org. This has been a successful strategy in developing "double low" varieties of rapeseed, characterized by low levels of both erucic acid and glucosinolates researchgate.net. While selection for low total glucosinolate content has been effective, the presence of significant amounts of this compound in some selected lines has been observed as an unexpected result gcirc.org.

Correlation with Other Glucosinolate Contents in Breeding Programs

Breeding efforts aimed at modifying glucosinolate profiles often reveal correlations between the levels of different glucosinolate compounds. Understanding these correlations is important because selecting for a change in one glucosinolate may inadvertently affect the levels of others mdpi.com.

Studies have shown significant correlations between this compound and other glucosinolates. For instance, this compound and epithis compound (B98077), which are stereoisomers and metabolic products of gluconapin (B99918), have shown strong positive correlations with glucobrassicanapin (B1235319) in Choy sum preprints.org. In Chinese cabbage, this compound and epithis compound exhibited a very strong positive correlation (r = 0.99), and this compound also showed positive correlations with total glucosinolate content (r = 0.74), sinigrin (B192396) (r = 0.73), and gluconapin (r = 0.78) mdpi.comresearchgate.net. Conversely, some studies suggest a negative correlation between glucoraphanin (B191350) and this compound nih.gov. Breeding for increased levels of beneficial glucosinolates like glucoraphanin may involve reducing the proportions of antagonistic glucosinolates, particularly this compound mdpi.com.

The following table summarizes some observed correlations between this compound and other glucosinolates:

| Compound 1 | Compound 2 | Correlation Type | Strength | Source |

| This compound | Epithis compound | Positive | Strong | mdpi.compreprints.org |

| This compound | Glucobrassicanapin | Positive | Significant | mdpi.compreprints.org |

| This compound | Total Glucosinolate | Positive | Strong | mdpi.comresearchgate.net |

| This compound | Sinigrin | Positive | Strong | mdpi.comresearchgate.net |

| This compound | Gluconapin | Positive | Strong | mdpi.comresearchgate.net |

| Glucoraphanin | This compound | Negative | Suggested | nih.gov |

These correlations highlight the complex nature of glucosinolate biosynthesis and the need for careful consideration of the entire profile when breeding for modified glucosinolate content.

Advanced Genetic Engineering Approaches

Genetic engineering offers more targeted approaches to modify this compound content by directly manipulating the genes involved in its biosynthesis.

Gene Silencing Technologies (e.g., RNA Interference of GSL-ALK)

Overexpression and Knockout Studies of Biosynthetic Genes (e.g., ODD)

Research into the genes responsible for this compound biosynthesis, such as those encoding 2-oxoacid-dependent dioxygenases (ODD), provides targets for genetic manipulation. The GS-OH gene, which encodes an ODD, is solely responsible for the conversion of gluconapin to this compound researchgate.netmdpi.com.

Studies involving the manipulation of ODD genes have demonstrated their role in regulating this compound levels. Knocking out or silencing GS-OH can eliminate this compound synthesis researchgate.netresearchgate.net. Conversely, overexpression of ODD genes, such as BocODD1 and BocODD2 in Chinese kale, has been shown to increase this compound content. Overexpression of BocODD1 or BocODD2 in transgenic plants resulted in a twofold increase in this compound content compared to the wild type researchgate.netnih.gov. Conversely, RNAi lines targeting BocODD1 or BocODD2 showed a more than twofold decrease in this compound content researchgate.netnih.gov. These findings indicate that BocODD1 and BocODD2 play significant roles in this compound biosynthesis in Chinese kale researchgate.netnih.gov.

Agronomic Interventions for Influencing this compound Levels

Beyond genetic factors, environmental and agricultural practices can also significantly influence the accumulation of this compound in crops tandfonline.commdpi.com.

Nutrient availability, particularly nitrogen and sulfur, plays a crucial role in glucosinolate biosynthesis, as these elements are components of glucosinolate molecules tandfonline.com. Higher nitrogen application rates have been shown to increase this compound levels in Brassica napus tandfonline.com. In cauliflower, different varieties responded differently to nitrogen supply, with one variety showing the highest accumulation of this compound at the highest nitrogen rate (180 kg ha−1), while other varieties had peak accumulation of other glucosinolates at lower nitrogen rates (90 kg ha−1) tandfonline.com. In white cabbage, significant interactions between nitrogen and sulfur fertilization were observed, with increased levels of this compound occurring when sulfur was applied at lower nitrogen fertilization rates mdpi.com. Fertilization at standard or high nitrogen rates without sulfur resulted in significant reductions in this compound compared to the control mdpi.com.

Sulfur fertilization generally increases the total content of glucosinolates, including alkene forms like this compound bibliotekanauki.plbibliotekanauki.pl. Increasing doses of sulfur had the strongest impact on the content of this compound in oilseed rape bibliotekanauki.pl. Studies in Indian mustard have also shown an increase in this compound content with increasing sulfur levels agriculturejournals.cz. Foliar fertilization with sulfur, boron, and amino acids has also been shown to influence glucosinolate content in winter rape seeds, with some studies reporting a reduction in this compound levels and others an increase depending on the specific fertilizers used mdpi.com.

Environmental factors such as temperature and light can also affect this compound content tandfonline.commdpi.com. Low growth temperatures (e.g., 9 °C compared to 15 °C) have been associated with lower concentrations of this compound in swede uit.no. Conversely, in flat leaf kale sprouts, the content of this compound was higher at a low temperature (8 °C) compared to a control at 21 °C mdpi.com. Low-temperature storage after harvest has also been shown to affect this compound levels, with an initial increase followed by a decline in baby mustard rsc.org. Light quality may also play a role, with this compound potentially being present in higher concentrations under LEDs containing far-red light uit.no. Sprouting conditions, including light exposure and germination time, can also influence this compound levels biocrick.com.

The following table summarizes the reported effects of some agronomic factors on this compound content:

| Agronomic Factor | Crop | Effect on this compound Content | Source |

| Higher Nitrogen (180 kg/ha ) | Cauliflower (var. 'CF-744') | Increased | tandfonline.com |

| Nitrogen (standard/high) without Sulfur | White Cabbage | Reduced | mdpi.com |

| Sulfur (increasing doses) | Oilseed Rape | Increased | bibliotekanauki.pl |

| Sulfur (increasing levels) | Indian Mustard | Increased | agriculturejournals.cz |

| Sulfur with low Nitrogen | White Cabbage | Increased | mdpi.com |

| Low Growth Temperature (9 °C vs 15 °C) | Swede | Lower | uit.no |

| Low Temperature (8 °C vs 21 °C) | Flat Leaf Kale Sprouts | Higher | mdpi.com |

| Low-Temperature Storage | Baby Mustard | Initial Increase, then Decline | rsc.org |

| Dark Sprouting Conditions | Rutabaga Sprouts | Reduced | biocrick.com |

These findings underscore the complex interplay between genotype and environment in determining the final this compound concentration in crops.

Optimization of Growth Conditions

The content of this compound in crops can be significantly affected by the optimization of various growth conditions. Environmental factors such as temperature, relative humidity, light, and nutrient availability play a crucial role in the accumulation of glucosinolates, including this compound. mdpi.comcambridge.orgresearchgate.netresearchgate.netmdpi.com

Research indicates that temperature and relative humidity are among the most significant environmental factors influencing glucosinolate accumulation in crops like Chinese cabbage. researchgate.net Studies on kale grown in controlled environments have identified optimal ranges for temperature, relative humidity, and carbon dioxide concentration that influence both plant growth and total glucosinolate content. For total glucosinolates, optimal conditions were found to be temperatures between 14–17 °C, relative humidity between 55–75%, and CO2 concentrations between 1300–1600 ppm. mdpi.com

Nutrient availability, particularly nitrogen and sulfur, is another critical factor. Glucosinolates contain both sulfur and nitrogen, and their biosynthesis is influenced by the supply of these nutrients. srce.hr While nitrogen fertilization can have varying effects depending on the specific glucosinolate, abundant nitrogen applications have been shown to increase this compound concentration in Brassica napus. mdpi.com Conversely, reduced nitrogen fertilization may lead to an increase in other bioactive compounds like phenolics. mdpi.com Sulfur fertilization is generally associated with increased levels of total glucosinolates and specific aliphatic glucosinolates, including this compound. mdpi.comsrce.hrnih.govmdpi.com An optimal balance between nitrogen and sulfur fertilization is important for influencing the quantity and quality of glucosinolates produced. mdpi.com

Different agronomic practices, such as cultivation systems and soil composition, also contribute to the variation in glucosinolate content. mdpi.com For instance, some studies have reported higher glucosinolate concentrations in Brassica grown under organic cultivation systems compared to conventional systems. mdpi.com

The developmental stage and specific tissue type of the plant also influence this compound content. mdpi.commaxapress.comorgprints.orgsrce.hrnih.govresearchgate.net Generally, glucosinolate profiles and concentrations vary throughout the plant's life cycle and across different plant parts, with reproductive parts like seeds and siliques often possessing higher concentrations compared to young greens or old leaves. researchgate.net

Stress Response and Glucosinolate Induction

Glucosinolates, including this compound, are known to be involved in the plant's defense mechanisms against various stresses. maxapress.comnih.govsrce.hrwikidata.orgresearchgate.netwur.nlfrontiersin.org Both abiotic and biotic stresses can induce the accumulation of glucosinolates as part of the plant's defense response. nih.govresearchgate.netwur.nl

Abiotic stresses, such as extreme temperatures, salinity, drought, UV radiation, nutrient deficiency, and heavy metals, have been reported to affect glucosinolate levels. nih.govresearchgate.net For example, both high and low-temperature treatments have been shown to significantly increase the content of aliphatic glucosinolates, including this compound, in Chinese kale. nih.gov The expression levels of genes involved in this compound biosynthesis can also be significantly increased after exposure to high and low temperatures. nih.gov The effect of drought stress on glucosinolate content can be contradictory, depending on the intensity and duration of the stress, as well as the plant's developmental stage. nih.gov

Biotic stresses, including feeding damage by herbivores (insects and mammals) and pathogen infections, also induce changes in glucosinolate profiles and levels. maxapress.comsrce.hrresearchgate.netwur.nlfrontiersin.orgashs.org This induction is part of the plant's defense strategy, where glucosinolates and their hydrolysis products act as deterrents or toxins to pests and pathogens. maxapress.comsrce.hrresearchgate.netfrontiersin.org

Plant signaling molecules, such as jasmonic acid (JA) and methyl jasmonate (MeJA), are involved in mediating stress responses and can induce glucosinolate production. mdpi.comresearchgate.netresearchgate.netashs.orgucanr.edu Application of JA has been shown to increase the concentrations of various glucosinolates, including this compound, in Chinese cabbage, although the effect can be inconsistent depending on the year and cultivar. researchgate.net

The accumulation of individual glucosinolates in response to stress is influenced by the duration and intensity of the stress, the developmental stage of the plant, the genotype, climate, and cultivation circumstances. maxapress.com

Summary of Factors Influencing this compound Content

| Factor | Type of Influence | Notes |

| Genotype | Significant variation in content and profile | Different varieties show considerable differences in this compound levels. cambridge.orgashs.org |

| Temperature | Influences accumulation; extreme temperatures can induce | Optimal ranges exist; high and low temperatures can increase this compound. researchgate.netmdpi.comnih.gov |

| Relative Humidity | Influences accumulation | Optimal ranges exist. researchgate.netmdpi.com |

| Light | Major regulator | Quality, photoperiod, and intensity are influential. researchgate.net |

| Nitrogen Fertilization | Can increase or decrease depending on application rate | High nitrogen can increase this compound in some species; low nitrogen can affect total GLS. mdpi.comresearchgate.net |

| Sulfur Fertilization | Associated with increased levels | Increased sulfur availability can increase aliphatic glucosinolates including this compound. mdpi.comsrce.hrnih.govmdpi.com |

| Water Stress (Drought) | Variable effects depending on conditions | Can induce accumulation but results are contradictory based on intensity/duration. nih.gov |

| Biotic Stress | Induces accumulation for defense | Herbivore feeding, pathogens, and wounding can increase levels. maxapress.comresearchgate.netfrontiersin.orgashs.org |

| Plant Hormones | Can induce production | Jasmonic acid can increase this compound. researchgate.net |

| Developmental Stage | Content varies throughout plant life cycle | Levels differ between seeds, sprouts, and mature plants. orgprints.orgsrce.hrresearchgate.net |

| Tissue Type | Content varies between plant parts | Different tissues have varying concentrations and profiles. mdpi.comresearchgate.net |

Future Directions in Progoitrin Research

Elucidation of Remaining Biosynthetic and Metabolic Pathways

Significant progress has been made in understanding the general glucosinolate biosynthetic pathway, which involves side-chain elongation of amino acids, formation of a core structure, and modification of the side chain mdpi.comnih.gov. However, the intricate details of the specific pathways leading to progoitrin biosynthesis and its subsequent metabolism within the plant and upon consumption still require further elucidation. Research indicates that the production of this compound is controlled by the GS-OH locus, which is responsible for the production of hydroxylated alkenyl glucosinolates whiterose.ac.uk. Studies have also identified ODD genes, such as BocODD1 and BocODD2 in Chinese kale, as likely involved in this compound biosynthesis nih.gov.

Further research is needed to fully map the enzymatic steps and the genes involved specifically in the conversion of precursor molecules to this compound. Understanding how environmental factors, such as temperature, influence the expression of these genes and the accumulation of this compound is also a key area for future investigation nih.gov. Integrating omics approaches, including transcriptomics and metabolomics, can provide a comprehensive view of the metabolic differences between different plant cultivars and aid in exploring glucosinolate metabolism nih.gov. Additionally, research into how the gut microbiota metabolizes glucosinolates, including this compound, and the factors influencing this process, such as the specific composition of the microbiota, remains an important area of study mdpi.com.

Advanced Genetic Manipulation for Precision Content Control

Controlling the content of this compound in Brassica crops is a significant goal, particularly for improving the nutritional quality of animal feed and optimizing beneficial glucosinolate profiles for human consumption whiterose.ac.uknih.gov. Advanced genetic manipulation techniques offer promising avenues for achieving this precision control. Metabolic engineering has shown potential in altering glucosinolate profiles, including reducing this compound content nih.gov. Studies have demonstrated that silencing genes in the MAM gene family in Brassica napus can reduce the accumulation of this compound nih.gov. Furthermore, identifying quantitative trait loci (QTLs) associated with glucosinolate content, including this compound, provides targets for marker-assisted selection in breeding programs mdpi.comcabidigitallibrary.org.

Future research will likely focus on utilizing advanced genome-editing technologies to precisely modify the expression of genes involved in this compound biosynthesis and regulation nih.gov. Identifying and manipulating key regulatory genes, such as MYB28 and MYB29 orthologues, which are known to regulate aliphatic glucosinolate variation, could allow for targeted control of this compound levels whiterose.ac.uknih.gov. Association mapping using SNP markers has already identified candidate genes associated with this compound content, such as BnaC08g30570D in rapeseed, which can serve as targets in breeding programs aiming to reduce anti-nutritional components mdpi.com.

High-Throughput Analytical Method Development

Accurate and efficient analysis of this compound content in a large number of samples is crucial for both research and breeding programs. While traditional methods like HPLC have been widely used for glucosinolate analysis, they can be time-consuming and require extensive sample preparation, such as desulfation, which may lead to potential issues preprints.org.

Future directions in analytical method development for this compound focus on increasing throughput, sensitivity, and specificity. The development of novel techniques, such as ion mobility spectrometry (IMS) and NMR, holds potential for enhancing glucosinolate analysis preprints.orgmdpi.com. LC-MS is a powerful technique that integrates separation with mass spectrometric detection and is used for the identification and quantification of glucosinolate compounds due to its high sensitivity preprints.orgmdpi.com. UPLC is noted for its superior separation efficiency, reduced solvent consumption, and shorter run times compared to conventional HPLC, making it suitable for high-throughput applications preprints.org. LC-MS/MS and GC-MS are also utilized platforms for glucosinolate detection and targeted metabolomics creative-proteomics.com.